molecular formula C11H15N3O3 B8466338 2-Hydrazino-2-oxo-N-(3-phenoxypropyl)acetamide

2-Hydrazino-2-oxo-N-(3-phenoxypropyl)acetamide

Cat. No. B8466338
M. Wt: 237.25 g/mol
InChI Key: LXXDRSGIDGKYSQ-UHFFFAOYSA-N
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Patent
US07795283B2

Procedure details

Hydrazine monohydrate (6.3 mL) was added to a stirred suspension of methyl oxo[(3-phenoxypropyl)amino]acetate (3080 mg) in ethanol (50 mL). The reaction mixture was heated to 85° C. for 3 hours then allowed to cool. The precipitate was filtered off, washed with Et2O and dried under vacuum, to give the title compound (Intermediate 46, 2.269 g) as a solid; 1H NMR δ 9.95 (1H, s), 8.77 (1H, s), 7.28 (2H, m), 6.92 (3H, m), 4.50 (2H, s), 3.99 (2H, t), 3.30 (2H+H2O, m), 1.94 (2H, t); MS m/e MNa+ 260.
Quantity
6.3 mL
Type
reactant
Reaction Step One
Name
methyl oxo[(3-phenoxypropyl)amino]acetate
Quantity
3080 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[O:4]=[C:5]([NH:10][CH2:11][CH2:12][CH2:13][O:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[C:6](OC)=[O:7]>C(O)C>[NH:2]([C:6](=[O:7])[C:5]([NH:10][CH2:11][CH2:12][CH2:13][O:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:4])[NH2:3] |f:0.1|

Inputs

Step One
Name
Quantity
6.3 mL
Type
reactant
Smiles
O.NN
Name
methyl oxo[(3-phenoxypropyl)amino]acetate
Quantity
3080 mg
Type
reactant
Smiles
O=C(C(=O)OC)NCCCOC1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with Et2O
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
N(N)C(C(=O)NCCCOC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.269 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.